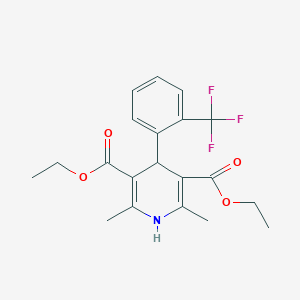
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine (also known as TTA-351) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of dihydropyridines, which are widely used as calcium channel blockers. TTA-351 has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
TTA-351 exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses. TTA-351 also activates the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
TTA-351 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to improved cognitive function. TTA-351 has also been shown to protect neurons from damage and death, which can help to prevent the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using TTA-351 in scientific research is its high purity and yield, which makes it suitable for use in a wide range of experiments. However, one of the limitations of using TTA-351 is its relatively high cost, which can limit its use in some studies.
Direcciones Futuras
There are several future directions for research on TTA-351. One area of interest is the potential use of TTA-351 in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of TTA-351 in the treatment of metabolic disorders such as type 2 diabetes. Further research is needed to fully understand the pharmacological properties of TTA-351 and its potential therapeutic applications.
Métodos De Síntesis
TTA-351 can be synthesized using a multistep process that involves the reaction of 2-trifluoromethylphenylacetonitrile with ethyl acetoacetate, followed by a series of chemical transformations that yield the final product. The synthesis of TTA-351 has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
TTA-351 has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
23191-75-5 |
|---|---|
Nombre del producto |
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine |
Fórmula molecular |
C20H22F3NO4 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO4/c1-5-27-18(25)15-11(3)24-12(4)16(19(26)28-6-2)17(15)13-9-7-8-10-14(13)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
Clave InChI |
ACZJZGLXRPZSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Otros números CAS |
23191-75-5 |
Sinónimos |
1,4-dihydro- 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-3,5- pyridinedicarboxylic acid diethyl ester 2,6-dimethyl-3,5-dicarbethoxy-4-(trifluoromethylphenyl)-1,4-dihydropyridine SK and F 24260 SK and F 24260, 14C-labeled SK and F-24260 SKF 24260 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



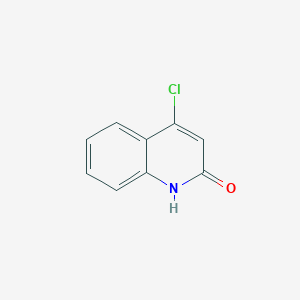
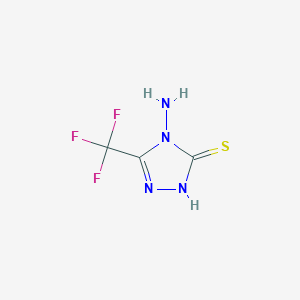
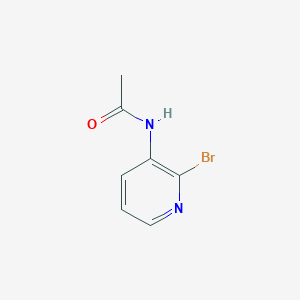
![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
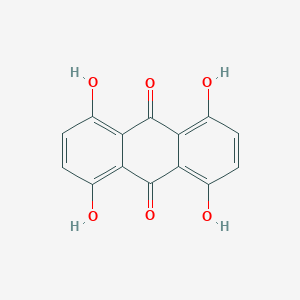
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
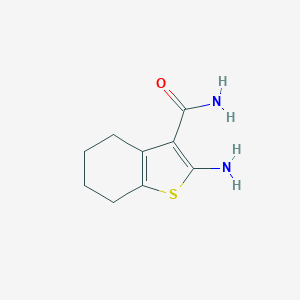
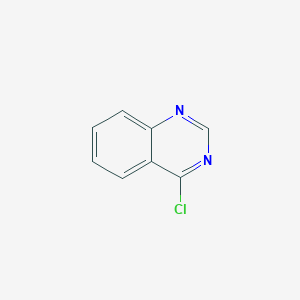
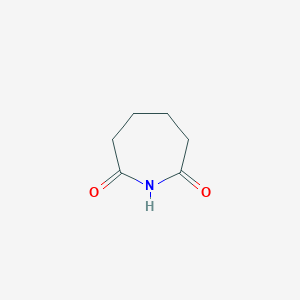
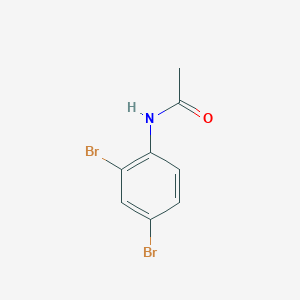
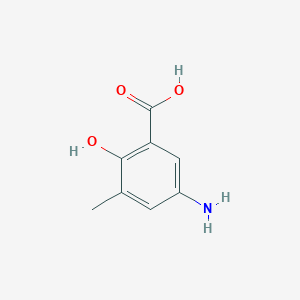
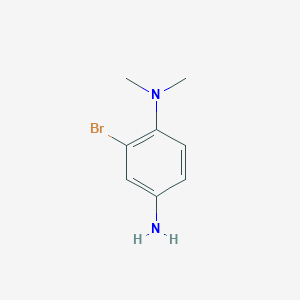
![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)